molecular formula C16H20ClN3O2 B5538869 N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride

N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride

Cat. No. B5538869
M. Wt: 321.80 g/mol
InChI Key: AKXNXTHJOLBNGT-VSORCOHTSA-N
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Description

"N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride" is a chemical compound related to the piperazine class, which includes various derivatives synthesized for their potential biological activities and chemical properties.

Synthesis Analysis

  • Synthesis Approach : The synthesis of similar piperazine derivatives often involves multi-step chemical reactions. For example, Wang Xiao-shan (2011) described the synthesis of a related compound involving acetylation, reaction with piperazine, and deacetylation to obtain the target product (Wang Xiao-shan, 2011).
  • Yield and Efficiency : The process is typically optimized for higher yields, as seen in the above study, where a yield of over 56.9% was achieved.

Molecular Structure Analysis

  • Structural Characterization : Compounds in this class are characterized using techniques like IR, 1H NMR, and MS, as noted by Wang Xiao-shan (2011) (Wang Xiao-shan, 2011).
  • Crystal Structure : For similar compounds, single crystal X-ray diffraction has been used to determine crystallography, as in the study by Shusheng Zhang et al. (2007), where the crystal system, space group, and cell dimensions were detailed (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

  • Reactivity : These compounds often participate in reactions like nucleophilic aromatic substitution as shown in the synthesis of related compounds (Alfred L Williams et al., 2010).
  • Chemical Stability : Their stability is analyzed using various spectroscopic methods and theoretical calculations.

Physical Properties Analysis

  • Solubility and Stability : These compounds' solubility in different solvents and their stability under various conditions are crucial for their practical application.
  • Thermal Properties : Differential Scanning Calorimetry (DSC) and other thermal analysis techniques are employed to understand their thermal behavior.

Chemical Properties Analysis

  • Spectroscopic Properties : FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy are used for in-depth analysis of chemical properties (N. Prabavathi et al., 2015).
  • Electron Density and Reactivity : Studies often include mapping electron density isosurface with molecular electrostatic potential to understand the reactive sites of the molecule.

Scientific Research Applications

Antibacterial Activity

Research on compounds with structural similarities to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, specifically those containing the furyl and piperazinyl groups, has shown promising antibacterial properties. For instance, a study by Foroumadi et al. (1999) synthesized a series of N-substituted piperazinyl quinolones, which exhibited significant in-vitro antibacterial activity against staphylococci, comparable to reference drugs like norfloxacin and ciprofloxacin. This suggests the potential of such compounds in developing new antibacterial agents Foroumadi et al., 1999.

Alzheimer's Disease Therapy

Another application area for compounds structurally related to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride is in the treatment of Alzheimer's disease. Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, showing potential as new therapeutic agents for Alzheimer's disease. The study highlighted the importance of the furyl and piperazinyl groups in enzyme inhibition, which could be crucial for developing Alzheimer's treatments Hassan et al., 2018.

HIV-1 Reverse Transcriptase Inhibition

In the context of HIV-1 treatment, derivatives of piperazines, including those with functionalities similar to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, have been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study by Romero et al. (1994) discovered that bis(heteroaryl)piperazines (BHAPs) were significantly more potent than their precursor molecules in inhibiting HIV-1 reverse transcriptase, highlighting the therapeutic potential of such compounds in HIV-1 treatment strategies Romero et al., 1994.

Enzyme Inhibition for Therapeutic Applications

Abbasi et al. (2019) conducted a study synthesizing a series of compounds with structural elements similar to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, which showed considerable inhibitory activity against α-glucosidase enzyme. This suggests their potential use in treating diseases related to enzyme dysfunction, such as diabetes or other metabolic disorders Abbasi et al., 2019.

properties

IUPAC Name

(Z)-1-(furan-2-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2.ClH/c1-20-16-7-3-2-6-15(16)18-8-10-19(11-9-18)17-13-14-5-4-12-21-14;/h2-7,12-13H,8-11H2,1H3;1H/b17-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXNXTHJOLBNGT-VSORCOHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(furan-2-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride

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